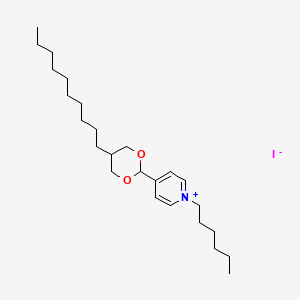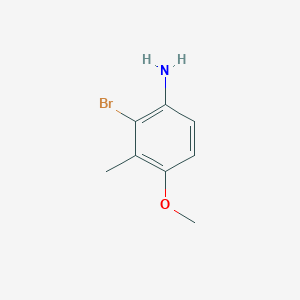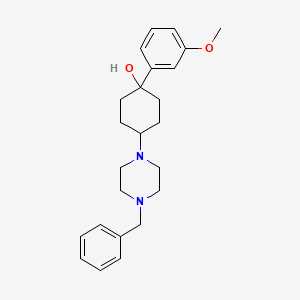![molecular formula C14H21N3O4 B14230760 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline CAS No. 825619-48-5](/img/structure/B14230760.png)
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a nitro group, and a piperidinylmethoxy group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidinylmethoxylation: The attachment of the piperidinylmethoxy group to the aniline core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol or other methoxylating agents for methoxylation, and appropriate bases or catalysts for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and piperidinylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinylmethoxy group can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
825619-48-5 |
|---|---|
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O4/c1-16-5-3-10(4-6-16)9-21-14-7-11(15)12(17(18)19)8-13(14)20-2/h7-8,10H,3-6,9,15H2,1-2H3 |
InChI-Schlüssel |
HXRKEJLGNHQPNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)




![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)


![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
